3,3,3-Trifluoro-2-P-tolyloxy-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-P-tolyloxy-propylamine is an organic compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol . This compound is characterized by the presence of trifluoromethyl and tolyloxy groups attached to a propylamine backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,3,3-Trifluoro-2-P-tolyloxy-propylamine typically involves the reaction of 3,3,3-trifluoropropanol with p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
3,3,3-Trifluoro-2-P-tolyloxy-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-P-tolyloxy-propylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2-P-tolyloxy-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoro-2-P-tolyloxy-propylamine can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-methoxy-propylamine: This compound has a methoxy group instead of a tolyloxy group, resulting in different chemical and physical properties.
3,3,3-Trifluoro-2-ethoxy-propylamine: The ethoxy group in this compound also leads to variations in reactivity and applications.
3,3,3-Trifluoro-2-phenoxy-propylamine: The phenoxy group provides distinct characteristics compared to the tolyloxy group, affecting its use in different contexts
Eigenschaften
Molekularformel |
C10H12F3NO |
---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(4-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-4-8(5-3-7)15-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI-Schlüssel |
DHHIBCHGZKYNBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.